Guanfacine
Overview
Description
Guanfacine is a phenylacetyl-guanidine derivative recognized primarily for its pharmacological efficacy in treating hypertension through its action as a centrally acting alpha-adrenoceptor agonist. Its mechanism mirrors that of clonidine, showcasing a substantial capability to reduce blood pressure in individuals with essential hypertension. The drug is distinguished by its favorable pharmacodynamic and pharmacokinetic properties, offering a therapeutic alternative with fewer adverse effects compared to traditional antihypertensive medications (Sorkin & Heel, 1986).
Synthesis Analysis
Guanfacine's synthesis has not been directly addressed in the provided literature. However, its classification as a phenylacetyl-guanidine derivative hints at a complex synthetic route that likely involves the strategic assembly of the phenylacetyl and guanidine components. The synthetic methodologies for related compounds, particularly those involving guanidine derivatives, emphasize asymmetric synthesis techniques and the utilization of specific catalysts or reagents to achieve desired configurations and functionalities (Aceña, Sorochinsky, & Soloshonok, 2014).
Molecular Structure Analysis
While specific molecular structure analysis of guanfacine is not detailed in the accessible literature, understanding its structure involves acknowledging the presence of the phenylacetyl and guanidine groups. These functional groups are pivotal in defining guanfacine's activity as an alpha-adrenoceptor agonist. The molecular architecture likely influences its binding affinity and selectivity towards alpha-adrenoceptors, contributing to its pharmacological profile.
Chemical Reactions and Properties
The chemical properties of guanfacine, attributable to its guanidine component, involve interactions that are central to its biological activity. Guanidine derivatives are noted for their broad pharmacological activities, including acting on central nervous system receptors. The reactivity and interactions of guanidine compounds with biological targets underscore the therapeutic potentials of guanfacine and related molecules (Sa̧czewski & Balewski, 2009).
Physical Properties Analysis
The physical properties of guanfacine, such as solubility and stability, are crucial for its pharmacokinetics, including absorption, distribution, metabolism, and excretion. These characteristics influence the drug's bioavailability and therapeutic efficacy. Guanfacine's long elimination half-life allows for once-daily dosing, an advantage over other antihypertensive agents that require multiple daily doses (Sorkin & Heel, 1986).
Chemical Properties Analysis
Guanfacine's chemical properties, particularly its interaction with alpha-2 adrenergic receptors, form the basis of its antihypertensive action. By activating central alpha-2 adrenergic receptors, guanfacine reduces sympathetic outflow, leading to decreased vascular resistance and blood pressure. Its selectivity for these receptors and the resulting pharmacological effects highlight the importance of the chemical nature of guanfacine in its therapeutic application (Cornish, 1988).
Scientific Research Applications
Treatment of ADHD in Children and Adolescents : Guanfacine is efficacious in improving ADHD symptoms in children and adolescents. It works as a noradrenergic agonist with selective actions at α2A-adrenoceptors in the prefrontal cortex. This effect is particularly noted with the extended-release formulation of Guanfacine (GXR) (Biederman et al., 2008), (Rizzo & Martino, 2015).
Treatment of ADHD in Adults : Recent studies have shown that extended-release guanfacine is effective in treating ADHD symptoms in adults without major safety concerns. This marks the first demonstration of the efficacy and safety of this selective alpha-2A adrenergic receptor agonist in adults (2020).
Management of Hypertension : Guanfacine effectively reduces blood pressure in patients with essential hypertension. It operates as a centrally acting alpha-adrenoceptor agonist and is well-tolerated with fewer side effects compared to other antihypertensives (Sorkin & Heel, 1986), (Dupont et al., 1987).
Treatment of Pervasive Developmental Disorders (PDDs) : Guanfacine has been used off-label in treating hyperactivity occurring in children diagnosed with PDDs. There's limited research in this area, but some studies support its potential benefits (Posey & McDougle, 2007).
Role in Cognitive Functions : Guanfacine has been studied for its effects on memory and executive functions. However, results are varied. Some studies have found no significant improvement in cognitive functions in healthy male volunteers (Müller et al., 2005).
Use in Combination Therapies : Guanfacine is sometimes used in combination with other drugs, such as psychostimulants, for treating ADHD. This approach can be beneficial but may also result in heightened autonomic responses (Gaiser et al., 2015).
Treatment of Substance Abuse Disorders : There's research investigating guanfacine's role in treating substance abuse disorders due to its ability to decrease stress and cue-induced craving. However, more extensive studies are needed in this area (Gaiser et al., 2015).
Possible Side Effects and Risks : While guanfacine is generally safe, there are reports of side effects such as sedation and cardiovascular effects. In some cases, guanfacine might even precipitate secondary mania in vulnerable children (Horrigan & Barnhill, 1999).
Safety And Hazards
- Cardiac Valvulopathy Risk : Some studies have explored the potential risk of cardiac valvulopathy associated with Guanfacine. However, as of 2018, no conclusive clinical data on this risk were available1.
- Side Effects : Common side effects include drowsiness , dry mouth , and hypotension .
- Caution : Guanfacine should be used with caution in patients with a history of hypotension , bradycardia , or heart block .
Future Directions
Research on Guanfacine continues to evolve. Future directions include:
- Long-term safety and efficacy studies in adults with ADHD.
- Optimal dosing strategies to maximize benefits while minimizing side effects.
- Exploration of novel applications beyond ADHD management.
properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Guanfacine | |
CAS RN |
29110-47-2 | |
Record name | Guanfacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanfacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GUANFACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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